![molecular formula C17H16ClNO2S B4963047 N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4963047.png)
N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide, commonly known as ACTP, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological applications. This compound belongs to the class of thioamides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of ACTP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, ACTP has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately resulting in the death of cancer cells. In inflammation research, ACTP has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses. This inhibition leads to the reduction of inflammatory cytokines and the suppression of inflammation.
Biochemical and Physiological Effects:
ACTP has been shown to have various biochemical and physiological effects. In cancer research, ACTP has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, ACTP has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorders research, ACTP has been shown to reduce oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ACTP in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using ACTP is its potential toxicity, which can vary depending on the dose and duration of exposure. It is important to use appropriate safety measures when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the research on ACTP. In cancer research, further studies can be conducted to investigate the potential of ACTP as a chemotherapeutic agent. In inflammation research, further studies can be conducted to investigate the potential of ACTP in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorders research, further studies can be conducted to investigate the potential of ACTP in the treatment of Alzheimer's disease and Parkinson's disease.
In conclusion, ACTP is a synthetic compound that has shown promising results in various scientific research applications. Its potential pharmacological applications in cancer, inflammation, and neurodegenerative disorders make it an attractive compound for further research. However, it is important to use appropriate safety measures when handling and using this compound in lab experiments. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of ACTP.
Méthodes De Synthèse
The synthesis of ACTP involves the reaction between 4-chlorobenzenethiol and 3-acetylphenyl isothiocyanate in the presence of a base. The reaction takes place in a solvent such as dichloromethane or ethyl acetate, and the product is obtained through recrystallization. The purity of the product can be confirmed through various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
ACTP has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, ACTP has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also shown anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB. In neurodegenerative disorders, ACTP has been studied for its potential in reducing oxidative stress and improving cognitive function.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c1-11(20)13-4-3-5-15(10-13)19-17(21)12(2)22-16-8-6-14(18)7-9-16/h3-10,12H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDKDDFNNDNIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

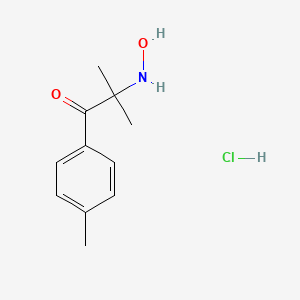
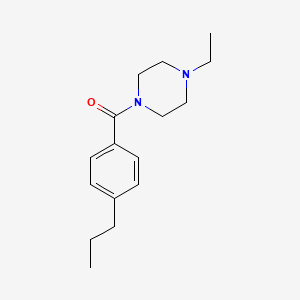
![methyl 4-(4-{[(3'-methyl-4-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4962979.png)
![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4962982.png)
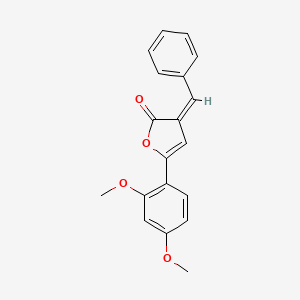
![5-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4962995.png)
methyl]glycinate](/img/structure/B4963003.png)
![2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-5-methyl-1H-benzimidazole](/img/structure/B4963020.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenyl-2-butanamine](/img/structure/B4963023.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine](/img/structure/B4963042.png)
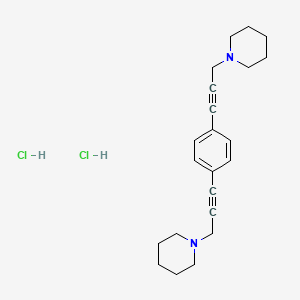
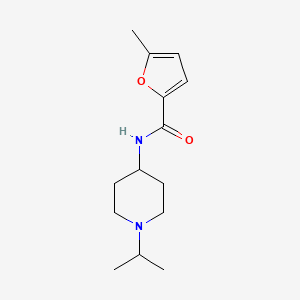
![butyl [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4963069.png)
![4-(3-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4963077.png)